1-Dimethylamino-2-chloropropane, (R)- 1-Dimethylamino-2-chloropropane, (R)-
Brand Name: Vulcanchem
CAS No.: 57496-00-1
VCID: VC17061908
InChI: InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3/t5-/m1/s1
SMILES:
Molecular Formula: C5H12ClN
Molecular Weight: 121.61 g/mol

1-Dimethylamino-2-chloropropane, (R)-

CAS No.: 57496-00-1

Cat. No.: VC17061908

Molecular Formula: C5H12ClN

Molecular Weight: 121.61 g/mol

* For research use only. Not for human or veterinary use.

1-Dimethylamino-2-chloropropane, (R)- - 57496-00-1

Specification

CAS No. 57496-00-1
Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
IUPAC Name (2R)-2-chloro-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3/t5-/m1/s1
Standard InChI Key GYXWNSDLDXGMGU-RXMQYKEDSA-N
Isomeric SMILES C[C@H](CN(C)C)Cl
Canonical SMILES CC(CN(C)C)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(R)-1-Dimethylamino-2-chloropropane belongs to the class of dialkylaminoalkyl chlorides, with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol. Its IUPAC name, (2R)-2-chloro-N,N-dimethylpropan-1-amine, reflects the (R)-configuration at the chiral center (C2), which distinguishes it from its (S)-enantiomer (CAS 707540-46-3) . The stereochemistry critically influences its biological activity, as enantiomers often exhibit divergent interactions with biological targets such as opioid receptors.

The compound’s isomeric SMILES notation, CC@HCl, explicitly denotes the spatial arrangement of substituents. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (R)-enantiomer adopts a specific conformation that enhances its stability and reactivity in synthetic pathways.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilitySoluble in polar organic solvents (e.g., ethylene dichloride)
Optical Rotation ([α]D)Not reported

The compound’s solubility in ethylene dichloride is particularly notable, as this solvent plays a pivotal role in its synthesis (discussed in Section 2) .

Synthesis and Industrial Production

Historical Methods and Limitations

  • Color impurities: Tan or brown hues due to iron contamination (~200 ppm) .

  • Poor crystallinity: Finely divided powders prone to agglomeration .

  • Low bulk density: Inefficient packaging and storage .

Modern Synthesis Using Ethylene Dichloride

The patent US3025325A revolutionized the production of (R)-1-dimethylamino-2-chloropropane by introducing ethylene dichloride (ClCH₂CH₂Cl) as a reaction medium . Key advantages include:

  • Enhanced product quality:

    • Color: Water-white crystals vs. prior tan powders .

    • Purity: Reduced iron content (<8 ppm) and water-insoluble impurities .

    • Crystallinity: Free-flowing needle-like crystals with higher bulk density .

  • Process efficiency:

    • Reduced solvent volume: Higher batch capacity in existing equipment .

    • Faster crystallization: Ethylene dichloride’s low solubility for the product promotes rapid crystal growth .

Laboratory-Scale Synthesis (Example 13-17)

  • Reaction setup: Dimethylaminoisopropanol and thionyl chloride are combined in ethylene dichloride at 25–40°C.

  • Reflux: The mixture is heated to reflux (83–85°C) for 3 hours.

  • Crystallization: Cooling to 25°C induces crystallization, yielding 85–92% pure product.

Pilot-Scale Production (Example 24)

  • Throughput: 50 kg batches with 89% yield.

  • Economic benefit: 30% reduction in solvent costs compared to benzene-based methods.

Stereochemical Influence on Pharmacological Activity

Enantiomer-Specific Receptor Interactions

The (R)-enantiomer exhibits superior binding affinity to μ-opioid receptors compared to its (S)-counterpart, as inferred from structure-activity relationship (SAR) studies of methadone derivatives. This enantioselectivity arises from:

  • Spatial complementarity: The (R)-configuration aligns the dimethylamino group with a hydrophobic pocket in the receptor.

  • Chlorine positioning: Optimal halogen bonding with serine residues (e.g., Ser229).

Comparative Analysis of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
CAS Number57496-00-1707540-46-3
Optical ActivityDextrorotatory (predicted)Levorotatory (predicted)
Receptor AffinityHigh (μ-opioid)Low (μ-opioid)
Synthetic UtilityKey intermediate for analgesicsLimited pharmaceutical use

This enantiomeric divergence underscores the importance of stereoselective synthesis in drug development .

Pharmaceutical Applications and Derivatives

Role in Methadone Analog Synthesis

(R)-1-Dimethylamino-2-chloropropane serves as a precursor to methadone and its analogs through nucleophilic substitution reactions. For example:

  • Methadone synthesis: Reaction with diphenylacetonitrile yields the methadone backbone.

  • Derivative optimization: Substituents on the propane chain modulate analgesic potency and metabolic stability.

Emerging Therapeutic Applications

Recent studies explore derivatives for:

  • Neuropathic pain: Carbamate derivatives with prolonged half-lives.

  • Opioid addiction therapy: Partial agonists with reduced abuse potential.

Future Research Directions

  • Synthetic chemistry:

    • Catalytic asymmetric synthesis to improve enantiomeric excess (ee).

    • Solvent-free mechanochemical approaches.

  • Pharmacology:

    • In vivo efficacy studies of novel derivatives.

    • Computational modeling of receptor-ligand dynamics.

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